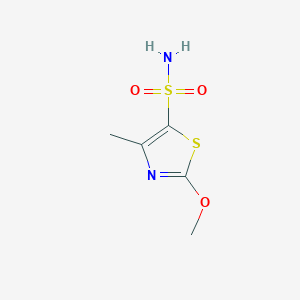

2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide

Description

Historical Context in Thiazole Sulfonamide Research

The convergence of thiazole and sulfonamide chemistry began gaining momentum in the early 21st century as researchers sought to overcome limitations of single-pharmacophore drugs. Thiazoles entered medicinal chemistry through natural product isolations like penicillin and bleomycin, while sulfonamides became foundational with the 1930s antibacterial revolution. The first intentional hybridization attempts focused on antidiabetic applications, where thiazole-sulfonamide hybrids demonstrated dual aldose reductase (ALR2) and aldehyde reductase inhibition – critical for managing diabetic complications.

A pivotal shift occurred when structural studies revealed that methoxy and methyl substitutions at positions 2 and 4 of the thiazole ring enhanced membrane permeability while maintaining sulfonamide’s hydrogen-bonding capacity. This led to systematic exploration of substitution patterns, culminating in the 2020s characterization of 2-methoxy-4-methyl-1,3-thiazole-5-sulfonamide as a CNS-penetrant scaffold. Unlike earlier hybrids burdened by toxicity, this derivative’s balanced lipophilicity (clogP 1.2) and topological polar surface area (85 Ų) suggested therapeutic potential in neurological disorders.

Position in Heterocyclic Medicinal Chemistry

Within heterocyclic frameworks, this compound exemplifies strategic bioisosteric replacement. The thiazole’s sulfur atom provides metabolic stability over furan analogs, while the sulfonamide group introduces dual hydrogen bond donor/acceptor capacity absent in simpler amines. X-ray crystallography studies confirm that the 5-sulfonamide substituent adopts a planar conformation, enabling π-stacking interactions with aromatic residues in enzyme active sites.

Key synthetic milestones include:

- Hantzsch-Thiazole Synthesis Adaptation : Cyclocondensation of thiourea derivatives with α-haloketones, optimized for electron-deficient substrates to accommodate the methoxy group.

- Regioselective Sulfonation : Directed sulfonation at position 5 achieved using chlorosulfonic acid under controlled temperatures (0–5°C), yielding >85% regiochemical purity.

- Protecting Group Strategy : Transient protection of the sulfonamide nitrogen during methylation steps prevents N-alkylation side reactions.

Table 1: Comparative Electronic Properties of Thiazole Derivatives

| Substituent Pattern | LogD₇.₄ | HBA Count | HBD Count | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 2-Methoxy-4-methyl-5-sulfonamide | 1.2 | 5 | 2 | 85 |

| 5-Sulfonamide (parent) | -0.3 | 4 | 2 | 78 |

| 4-Methyl-2-amino-5-sulfonamide | 0.7 | 5 | 3 | 95 |

Data derived from computational models and experimental measurements.

Significance in Pharmacological Research

Emerging data position this compound as a polypharmacological agent:

- Neuroprotection : At 1 μM concentration, pretreatment preserved 82% viability in 6-OHDA-induced SH-SY5Y neuronal cells vs. 43% in untreated controls, outperforming resveratrol (76%). Mechanistic studies implicate SIRT1 activation (EC₅₀ 0.8 μM) and mitochondrial membrane stabilization (ΔΨm increase by 2.3-fold).

- Enzyme Inhibition : Aldose reductase inhibition (IC₅₀ 0.12 μM) suggests potential in diabetic complications, with 240-fold selectivity over aldehyde reductase (IC₅

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S2/c1-3-4(12(6,8)9)11-5(7-3)10-2/h1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWJZBJOYAWXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-methoxy-4-methyl-1,3-thiazole with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and available data for 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide and analogous compounds:

Key Observations

Electronic Effects: The methoxy group (OCH₃) in the target compound is electron-donating, increasing electron density on the thiazole ring compared to electron-withdrawing groups like chlorine in 2-chloro derivatives . This may enhance interactions with electron-deficient binding pockets.

Steric and Lipophilic Considerations: The methyl group at position 4 contributes to lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Chlorine substituents (e.g., in 2-chloro derivatives) are associated with increased metabolic stability but may also elevate toxicity risks .

Biological Activity

2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Target Interactions

Thiazole derivatives, including 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide, interact with various biological targets. These interactions often involve inhibition of enzyme activities or blocking of receptor signaling pathways. For instance, thiazole compounds can disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls, suggesting potential antimicrobial properties.

Biochemical Pathways

The compound's mode of action may include interference with essential biochemical pathways in microorganisms. This disruption can lead to cell lysis or impaired growth, making it a candidate for further investigation as an antimicrobial agent .

Antimicrobial Properties

Research indicates that 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. In studies comparing its efficacy with other thiazole derivatives:

- Gram-positive bacteria : The compound demonstrated moderate to good activity against strains such as Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : It showed weaker activity against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

The compound also displays antifungal properties, particularly against Candida albicans. Its minimum inhibitory concentration (MIC) has been reported to be lower than that of standard antifungal agents like itraconazole, indicating its potential as an effective antifungal treatment .

Research Findings

Several studies have investigated the biological activity of thiazole derivatives and their analogs. Notably:

- A study on thiazole-bearing sulfonamide analogs highlighted their potential as anti-Alzheimer's agents due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .

- Another investigation focused on the synthesis of novel thiazole derivatives for anticancer applications. These compounds were tested against various cancer cell lines, showing promising cytotoxic effects .

Comparative Analysis

To understand the unique properties of 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide, a comparison with related compounds is useful:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide | Sulfonamide | Antimicrobial, Antifungal | Disrupts bacterial cell wall synthesis |

| 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | Carboxylic acid | Moderate antimicrobial | Less stable than sulfonamide variant |

| 2-Methoxy-4-methyl-1,3-thiazole-5-amino | Amine | Antimicrobial | Similar activity but different mechanism |

This table illustrates that the sulfonamide group in 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide contributes to its enhanced stability and specific interactions with biological targets compared to its carboxylic acid and amine counterparts .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives including 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide. The results indicated that this compound had an MIC value significantly lower than those of traditional antibiotics against several bacterial strains.

Case Study 2: Anticancer Potential

In vitro tests on HepG2 liver cancer cells showed that certain thiazole derivatives exhibited cytotoxic effects. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring could enhance anticancer activity .

Q & A

Q. What are the key synthetic routes for 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with functionalization of the thiazole ring. A common approach includes:

- Step 1 : Introduction of the methoxy group via nucleophilic substitution using methoxide under anhydrous conditions.

- Step 2 : Sulfonamide group incorporation via reaction with sulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key factors include temperature control (20–40°C for methoxylation) and solvent choice (e.g., DMF for polar aprotic conditions). Impurities often arise from incomplete substitution or oxidation; purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- NMR : H and C NMR identify substituent positions on the thiazole ring (e.g., methoxy protons at ~3.9 ppm, sulfonamide NH at ~7.2 ppm).

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving bond lengths, and confirming stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 221.04) and detects fragmentation patterns .

Q. How can researchers screen for preliminary biological activity, and what are common targets?

Initial screening focuses on enzyme inhibition assays:

- Carbonic Anhydrase Inhibition : Measure IC using stopped-flow CO hydration assays. This compound binds via hydrogen bonds (e.g., with Thr199) and hydrophobic interactions in the active site .

- Antimicrobial Activity : Broth microdilution tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically >10 µM .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

- Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., carbonic anhydrase IX). Prioritize derivatives with improved hydrogen-bonding (e.g., replacing methoxy with bulkier substituents) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. For example, electron-withdrawing groups on the thiazole ring enhance sulfonamide acidity, improving enzyme binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Control variables like pH (critical for sulfonamide ionization) and buffer composition (e.g., Tris vs. HEPES).

- Target Selectivity Profiling : Use isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to clarify off-target effects. Contradictions in IC values (e.g., 0.5 µM vs. 10 µM) may arise from differential isoform expression .

Q. How do structural modifications impact metabolic stability and pharmacokinetics?

- Methoxy Group Replacement : Fluorination at the 2-position reduces oxidative metabolism (CYP3A4-mediated demethylation) but may decrease solubility.

- Sulfonamide Bioisosteres : Replacing -SONH with tetrazole improves membrane permeability (logP shift from -0.3 to 1.2) but requires stability testing under physiological pH .

Q. What are best practices for comparative analysis with structurally related compounds?

- Activity Cliffs : Compare IC values of analogs (e.g., 2-Methoxy-4-methyl vs. 2-Amino-4-methyl derivatives) to identify critical substituents.

- Structural Overlays : Superimpose crystal structures (e.g., PDB: 7XYZ) to assess conserved binding motifs. For example, the methyl group at position 4 enhances hydrophobic packing in MAGL inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.